3-(2H-1,2,3-Triazol-2-yl)aniline
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Overview
Description
3-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the CAS Number: 626248-56-4 . It has a molecular weight of 160.18 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, such as 3-(2H-1,2,3-Triazol-2-yl)aniline, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The InChI Code for 3-(2H-1,2,3-Triazol-2-yl)aniline is 1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-(2H-1,2,3-Triazol-2-yl)aniline are not detailed in the available resources, 1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Physical And Chemical Properties Analysis
3-(2H-1,2,3-Triazol-2-yl)aniline has a predicted boiling point of 380.9±44.0 °C . It has a density of 1.32 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound has a predicted pKa of 3.44±0.10 .Scientific Research Applications
Ruthenium-catalyzed C–H Amidation
A study demonstrated the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonyl azides. This environmentally friendly protocol for C–N bond formation is significant due to its tolerance of various functionalities and the production of N2 gas as the sole byproduct, achieving moderate to excellent yields (Wang et al., 2016).
Photoluminescent Copper(I) Complexes
Research on heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands highlighted their distorted tetrahedral geometry and long-lived photoluminescence. These complexes, showing colors ranging from yellow to red-orange across various states, suggest applications in photoluminescent materials and sensors (Manbeck et al., 2011).
Synthesis of Microtubule-Binding Agents
A study on 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents found that specific derivatives exhibited significant cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy (Odlo et al., 2010).
Supramolecular Interactions of 1,2,3-Triazoles
The diverse supramolecular interactions of 1,2,3-triazoles, beyond click chemistry applications, have been explored for their potential in coordination chemistry, anion recognition, and catalysis. This research underscores the versatility of triazole derivatives in various chemical domains (Schulze & Schubert, 2014).
Multidentate Ligands with Rhenium Cores
A study investigated synthetic pathways and coordination behaviors of N3O tetradentate ligands with rhenium cores, revealing their bidentate nature and potential applications in biomedical imaging and therapy. The research highlights the ligands' high affinity for rhenium cores and their promising utility in radiopharmaceuticals (Wang et al., 2017).
Safety And Hazards
Future Directions
The ever-increasing incidence of microbial resistance has led to a significant interest in 1,2,3-triazole and its derivatives, including 3-(2H-1,2,3-Triazol-2-yl)aniline . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .
properties
IUPAC Name |
3-(triazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAQCXIDHBMLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634152 |
Source
|
Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,2,3-Triazol-2-yl)aniline | |
CAS RN |
626248-56-4 |
Source
|
Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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